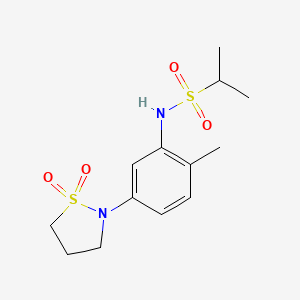
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a synthetic compound that features a sulfonamide functional group and a dioxidoisothiazolidine moiety. This unique structure suggests potential biological activities, particularly in the realm of medicinal chemistry, where sulfonamides are recognized for their antibacterial properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Sulfonamide Group : Known for its antibacterial properties.
- Dioxidoisothiazolidine Moiety : May confer unique pharmacological characteristics.
Sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation. The specific interactions of this compound with biological macromolecules such as proteins and nucleic acids are essential to understanding its mechanism of action.
Antibacterial Properties
Research indicates that sulfonamides can exhibit varying degrees of antibacterial activity. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfadiazine | Sulfonamide group | Effective against various bacterial infections |
| Sulfamethoxazole | Similar sulfonamide structure | Broad-spectrum antibacterial |
| Dapsone | Sulfone derivative | Primarily used for leprosy treatment |
What sets this compound apart is its specific dioxidoisothiazolidine moiety, potentially leading to novel mechanisms of action not found in traditional sulfonamides.
Example Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show promising antibacterial effects against resistant strains of bacteria.
- Toxicity Profile : While sulfonamides can cause allergic reactions or other side effects, specific toxicity data on this compound remains sparse. Further studies are necessary to evaluate its safety profile comprehensively.
Future Directions
The unique structural features of this compound open avenues for further research:
- Modification and Optimization : Chemical modifications could enhance efficacy or reduce side effects compared to traditional sulfonamides.
- Exploration in Agriculture : Compounds with similar structures are often explored for their roles as pesticides or herbicides.
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-10(2)21(18,19)14-13-9-12(6-5-11(13)3)15-7-4-8-20(15,16)17/h5-6,9-10,14H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPDAFMRVGJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














